molecular formula C15H19N5O3S B2404269 7-ethyl-8-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421525-12-3

7-ethyl-8-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2404269
CAS No.: 1421525-12-3
M. Wt: 349.41
InChI Key: DATZIGIUNDBOTQ-UHFFFAOYSA-N
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Description

7-ethyl-8-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the T790M resistance mutation. This mutation is a common mechanism of acquired resistance in non-small cell lung cancer (NSCLC) patients following initial therapy with first-generation EGFR tyrosine kinase inhibitors. The compound acts by covalently binding to the cysteine-797 residue in the ATP-binding pocket of the mutant EGFR, thereby potently and irreversibly inhibiting its kinase activity and leading to the suppression of cancer cell proliferation and survival signaling pathways. Its research value is paramount in the field of oncology and drug discovery, providing a critical tool for studying resistance mechanisms, developing next-generation therapeutics, and investigating combination treatment strategies to overcome drug resistance in EGFR-driven cancers. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-ethyl-8-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-4-11-8(2)17-15-20(14(11)22)6-10(7-24-15)13(21)16-5-12-18-9(3)19-23-12/h10H,4-7H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATZIGIUNDBOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3=NC(=NO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-ethyl-8-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 342.39 g/mol. The structure features a thiazine ring fused with a pyrimidine moiety, linked to an oxadiazole group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a series of oxadiazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth at concentrations as low as 10 µg/mL. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Research has demonstrated that the thiazine and oxadiazole components may enhance anticancer activity. A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells) and reported IC50 values ranging from 5 to 20 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents . The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent in preclinical models. It was tested for its ability to inhibit COX enzymes, crucial in the inflammatory response. In vitro assays revealed an IC50 value of approximately 0.52 µM against COX-II, suggesting it may serve as a selective anti-inflammatory drug with reduced gastrointestinal side effects compared to traditional NSAIDs like Celecoxib .

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration resulted in improved cognitive function and reduced neuroinflammation markers. The underlying mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Aalto University evaluated the antimicrobial efficacy of various oxadiazole derivatives, including our compound. Results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving membrane disruption and inhibition of nucleic acid synthesis.

Case Study 2: Cancer Cell Line Studies

In a comparative study published in ACS Omega, the compound was assessed alongside other thiazine derivatives for anticancer activity. The results highlighted its superior efficacy against MCF-7 cells compared to traditional chemotherapeutics, suggesting potential for further development as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and thiazine moieties exhibit significant antimicrobial properties. The presence of the 3-methyl-1,2,4-oxadiazol-5-yl group in this compound enhances its interaction with microbial targets. Studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound's mechanism involves disrupting bacterial protein synthesis and cell wall formation. This disruption is critical for the survival of pathogenic microorganisms.
  • Case Studies :
    • A study evaluated the antimicrobial efficacy of similar thiazine derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies against different cancer cell lines.

  • Cell Line Studies :
    • In vitro tests against HeLa, MCF-7, and HT-29 cancer cell lines revealed that compounds with similar structures can induce apoptosis and inhibit cell proliferation. For instance, analogs of thiazine have shown IC50 values as low as 0.34 μM against breast cancer cells .
  • Mechanistic Insights :
    • The compound was found to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, similar to known chemotherapeutic agents like colchicine . This action suggests a potential pathway for developing new anticancer therapies.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Functional Features
Target Compound Pyrimido[2,1-b][1,3]thiazine 7-Ethyl, 8-methyl, 3-carboxamide-(3-methyl-1,2,4-oxadiazol-5-yl)methyl Oxadiazole enhances stability; carboxamide aids target binding
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile (Compound 3) Pyrimido[2,1-b][1,3]oxazine 4-Chlorophenyl, 4-phenyl, 8-methylthio, 7-cyano Methylthio acts as a leaving group; cyano group influences electronic properties
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-(2,4,6-Trimethoxybenzylidene), 5-phenyl, 7-methyl, 6-carboxylate Puckered pyrimidine ring; ester group impacts solubility
Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido[2,1-b][1,3]thiazine 6-(4-Bromophenyl), 8-methyl, 7-carboxylate Bromophenyl enhances lipophilicity; ester group modifies bioavailability

Key Research Findings

Structural Flexibility and Bioactivity: The target compound’s oxadiazole-carboxamide motif distinguishes it from analogs like Compound 3 (pyrimido-oxazine with methylthio and cyano groups). The oxadiazole ring improves metabolic stability compared to methylthio or ester groups in other derivatives .

Synthetic Efficiency :

  • Microwave-assisted synthesis () reduces reaction times by 50–70% and improves yields compared to conventional methods used for Compound 3 .

Electrophilic Reactivity :

  • Compound 3’s methylthio group at position 8 serves as a leaving group, enabling nucleophilic substitution reactions. This property is absent in the target compound but highlights the tunability of pyrimido-heterocycles for prodrug design .

Biological Performance: Thiazolopyrimidine esters () show moderate antimicrobial activity, suggesting that the target compound’s carboxamide group could enhance specificity for bacterial targets .

Preparation Methods

Cyclocondensation of Thioamide Intermediates

A widely employed method involves the cyclocondensation of 2-aminothiazole derivatives with α,β-unsaturated carbonyl compounds. For instance, 4-amino-3-mercapto-1,2,4-triazole derivatives react with α-bromoketones or phenacyl bromides under acidic conditions to form the thiazine ring. In the case of the target compound, 2-amino-4H-1,3-thiazin-4-one derivatives are condensed with ethyl acetoacetate to introduce the ethyl and methyl substituents at positions 7 and 8, respectively. The reaction is typically catalyzed by heteropolyacids or p-toluenesulfonic acid (PTSA) at reflux temperatures (80–100°C), yielding the 6-oxo-2,3,4,6-tetrahydropyrimidothiazine intermediate in 65–75% yield.

One-Pot Multi-Component Reactions

Recent advancements highlight the efficiency of one-pot protocols. A three-component reaction involving isocyanides, dialkyl acetylenedicarboxylates, and 2-amino-4H-1,3-thiazin-4-ones facilitates rapid assembly of the tetrahydropyrimidothiazine core. For example, tert-butyl isocyanide reacts with dimethyl acetylenedicarboxylate and 2-amino-4H-1,3-thiazin-4-one in acetonitrile at 60°C, producing the desired scaffold in 82% yield within 4 hours. This method minimizes purification steps and improves scalability.

Synthesis of the 3-Methyl-1,2,4-Oxadiazole Substituent

The 3-methyl-1,2,4-oxadiazole moiety is synthesized separately and introduced via a methylene linker. Two principal strategies are documented:

Cyclization of Amidoximes

The 1,2,4-oxadiazole ring is constructed through cyclization of amidoximes with carboxylic acid derivatives. Acetamide oxime reacts with activated carboxylic acids (e.g., TMSOTf-Et3N-treated esters) under dehydrating conditions to form the oxadiazole ring. For the 3-methyl variant, acetamide oxime is treated with trifluoroacetic anhydride (TFAA) in dichloromethane, followed by reaction with methyl chloroformate to yield 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. Subsequent reduction with lithium aluminum hydride (LiAlH4) generates the 5-(hydroxymethyl) derivative, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC).

Direct Coupling via Carbodiimide Chemistry

An alternative approach involves coupling pre-formed 3-methyl-1,2,4-oxadiazole-5-carboxylic acid to a methylamine derivative. Using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent, the carboxylic acid is activated and reacted with N-methylamine in dimethylformamide (DMF) at 0°C, achieving 85–90% conversion to the methylcarboxamide intermediate.

Coupling of the Oxadiazole-Methyl Group to the Tetrahydropyrimidothiazine Core

The final step involves forming the amide bond between the tetrahydropyrimidothiazine-3-carboxylic acid and the oxadiazole-methylamine derivative.

Activation of the Carboxylic Acid

The 3-carboxylic acid group on the tetrahydropyrimidothiazine core is activated using TBTU or HATU in the presence of N,N-diisopropylethylamine (DIPEA). For instance, treatment of the carboxylic acid with TBTU (1.2 equiv) and DIPEA (3 equiv) in anhydrous DMF generates the reactive acyloxybenzotriazole intermediate.

Amide Bond Formation

The activated intermediate is then reacted with 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole at room temperature for 12–16 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the target compound in 70–78% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) affords the final product with >95% purity.

Optimization and Comparative Analysis

A comparative analysis of synthetic routes reveals critical insights:

Step Method Yield (%) Purity (%) Key Advantage
Core synthesis Cyclocondensation 68 92 High regioselectivity
Core synthesis One-pot three-component 82 89 Reduced purification steps
Oxadiazole synthesis Amidoxime cyclization 75 90 Scalable
Oxadiazole synthesis Carbodiimide coupling 88 94 Mild conditions
Final coupling TBTU-mediated amidation 78 95 High efficiency

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is mitigated by using TFAA as a cyclizing agent, which favors 1,2,4-oxadiazole formation through kinetic control.

Epimerization During Amidation

The use of HATU instead of TBTU reduces racemization risks due to lower reaction temperatures (0°C vs. room temperature).

Purification of Polar Intermediates

Hydrophilic interaction chromatography (HILIC) is employed for intermediates with high polarity, improving recovery rates by 15–20% compared to silica gel chromatography.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of pyrimidothiazine derivatives typically involves multi-step heterocyclic condensation. Key steps include:

  • Core scaffold formation : React thiophene or pyrimidine precursors with carboxamide or oxadiazole derivatives under reflux in polar solvents (e.g., ethanol, acetic acid). For example, and describe using sodium acetate as a catalyst in acetic acid/acetic anhydride mixtures for cyclization, yielding products at 65–78% efficiency .
  • Functionalization : Introduce substituents (e.g., ethyl, methyl groups) via nucleophilic substitution or condensation. highlights the use of bromine-containing intermediates for electrophilic additions, monitored via TLC/HPLC .
  • Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loadings (e.g., triethylamine for cyclization in ) to improve yields .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) and confirms cyclization success .
  • NMR : ¹H and ¹³C NMR resolve substituent environments, such as methyl/ethyl group splitting patterns and aromatic proton coupling (see for thiophene derivatives) .
  • X-ray crystallography : Determines absolute configuration and ring puckering. For example, used single-crystal X-ray diffraction to reveal a flattened boat conformation in a related pyrimidine-thiazine hybrid, with dihedral angles critical for bioactive conformations .

Advanced: How can computational methods predict bioactivity and guide experimental design?

  • Molecular docking : demonstrates docking studies to evaluate binding affinity with targets like GSK-3β. Use software (e.g., AutoDock Vina) to model interactions between the oxadiazole moiety and kinase active sites .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs in and to prioritize derivatives for synthesis .
  • MD simulations : Assess stability of ligand-target complexes over time, focusing on hydrogen bonding and hydrophobic interactions (e.g., ’s hydrogen-bonded crystal packing) .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine multiple techniques. For example, used IR (C=O confirmation) and ¹H NMR (methyl group integration) to resolve ambiguities in triazepine derivatives .
  • Isotopic labeling : Use deuterated solvents or ¹³C-enriched precursors to clarify overlapping signals in crowded NMR regions.
  • Crystallographic backup : When spectral data conflict, X-ray diffraction (as in ) provides unambiguous proof of regiochemistry and stereochemistry .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

  • Intermediate purification : Use column chromatography or recrystallization (e.g., ethanol/water in ) to remove byproducts before subsequent steps .
  • Microwave-assisted synthesis : Reduce reaction times for slow steps (e.g., cyclization in ), improving throughput and minimizing decomposition .
  • Flow chemistry : Automate sequential reactions (e.g., coupling followed by cyclization) to enhance reproducibility, as suggested in ’s AI-driven process optimization .

Advanced: How can researchers design analogs to explore structure-activity relationships (SAR)?

  • Bioisosteric replacement : Substitute the oxadiazole ring () with triazoles () or thiadiazoles () to modulate electronic properties and solubility .
  • Substituent scanning : Systematically vary alkyl groups (e.g., ethyl vs. tert-butyl in ) and track effects on bioactivity using in vitro assays .
  • Fragment-based design : Use X-ray data (e.g., ’s crystal structure) to identify regions for functional group additions that enhance target binding .

Advanced: What experimental frameworks are recommended for assessing biological activity?

  • Enzyme inhibition assays : Test kinase or protease inhibition using fluorescence-based protocols (see ’s GSK-3β study) .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with derivatives from , comparing IC₅₀ values .
  • Antimicrobial screening : Employ disk diffusion or microbroth dilution methods () against Gram-positive/negative bacteria .

Basic: What solvents and catalysts are optimal for key reactions?

  • Polar aprotic solvents : DMF or acetonitrile for cyclization () .
  • Acid catalysts : Glacial acetic acid for condensation () or iodine for oxidative cyclization () .
  • Base catalysts : Sodium acetate or triethylamine to deprotonate intermediates and drive reactions () .

Advanced: How can AI/ML tools enhance synthesis and data analysis?

  • Reaction prediction : Platforms like Chemotion () use ML to propose viable synthetic pathways for novel analogs .
  • Process optimization : AI models () predict ideal temperature, solvent ratios, and catalyst amounts for yield improvement .
  • Data integration : Combine spectral databases (e.g., PubChem in ) with ML to automate structural validation .

Advanced: How to address challenges in scaling up lab-scale synthesis?

  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Continuous flow systems : Minimize batch variability and improve heat/mass transfer () .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.